molecular formula C11H14F2O2 B8003253 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B8003253
M. Wt: 216.22 g/mol
InChI Key: XOBZFVAFCHHILK-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C11H14F2O2. It is a fluorinated building block used in various chemical syntheses. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluoro-5-methoxybenzene.

    Grignard Reaction: The benzene derivative undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing large reactors to carry out the Grignard reaction under controlled conditions.

    Automated Purification: Employing automated systems for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-2-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluoro-5-methoxyphenyl)ethanol
  • 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one

Uniqueness

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-11(2,14)6-7-4-8(12)10(13)9(5-7)15-3/h4-5,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZFVAFCHHILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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